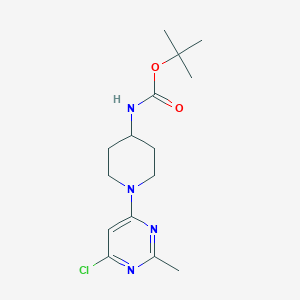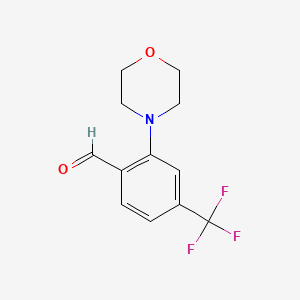
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde (MTFB) is an important organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. MTFB is a highly reactive compound and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic synthesis in order to promote the formation of desired products. Additionally, it has been investigated for its potential to be used in drug delivery systems, as a preservative, and as a reagent for the detection of certain compounds.
Applications De Recherche Scientifique
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it has been used as a catalyst in organic synthesis, as a reagent for the detection of certain compounds, and as a preservative. It has also been investigated for its potential to be used in drug delivery systems, as well as for its ability to catalyze the hydrolysis of esters.
Mécanisme D'action
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde is a highly reactive compound and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic synthesis in order to promote the formation of desired products. The mechanism of action of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde involves the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. It also has antimicrobial properties, which makes it useful in the preservation of food. Additionally, it has been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde is a highly toxic compound and should be handled with care. Additionally, it is important to use proper safety protocols when working with 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde in the laboratory.
Orientations Futures
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde has a wide range of potential applications in various scientific fields. For example, it could be used in the synthesis of pharmaceuticals and dyes, as a catalyst in organic synthesis, and as a preservative. Additionally, it has been investigated for its potential to be used in drug delivery systems and as a reagent for the detection of certain compounds. Additionally, further research could be done to investigate its potential for use in the treatment of various diseases, such as cancer. Finally, further research could be done to investigate the biochemical and physiological effects of 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde on different organisms.
Propriétés
IUPAC Name |
2-morpholin-4-yl-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-2-1-9(8-17)11(7-10)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHXGWMOXZFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


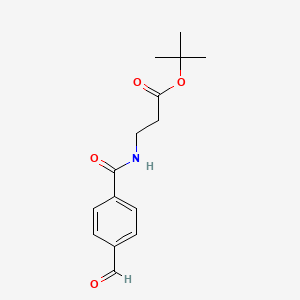
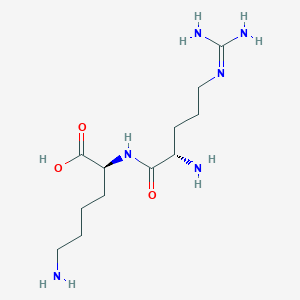
![5-(piperidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1472537.png)


![N-[(5-(3-(4-Cyanophenyl)imidazo[1,2-b]pyridazin-6-yl)-2-morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1472542.png)
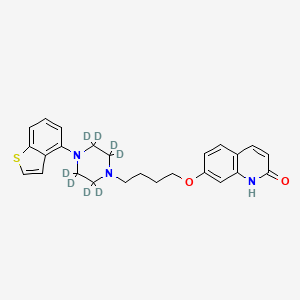
![N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1472545.png)
![Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B1472547.png)
![6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1472550.png)
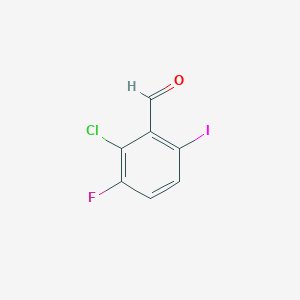
![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
